4-benzyl-N-(3-cyanophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
Description
4-benzyl-N-(3-cyanophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thienopyridine core, a benzyl group, and a cyanophenyl group.
Properties
IUPAC Name |
4-benzyl-N-(3-cyanophenyl)-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S/c23-12-15-7-4-8-16(11-15)24-21(27)18-19(26)20-17(9-10-29-20)25(22(18)28)13-14-5-2-1-3-6-14/h1-11,26H,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTSTJFMNDLKBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=C(C2=O)C(=O)NC4=CC=CC(=C4)C#N)O)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(3-cyanophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multiple steps, including the formation of the thienopyridine core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: This step may involve benzylation reactions using benzyl halides under basic conditions.
Functionalization with the Cyanophenyl Group: This can be done through nucleophilic substitution reactions using cyanophenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(3-cyanophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
4-benzyl-N-(3-cyanophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(3-cyanophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
4-benzylpyridine: A simpler analog with a benzyl group attached to a pyridine ring.
N-benzyl-N’-phenylurea: A compound with a benzyl and phenyl group attached to a urea moiety.
2-benzhydrylbenzoic acid: A compound with a benzhydryl group attached to a benzoic acid core.
Uniqueness
4-benzyl-N-(3-cyanophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is unique due to its complex structure, which includes multiple functional groups and a thienopyridine core
Biological Activity
The compound 4-benzyl-N-(3-cyanophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a member of the thienopyridine family, which has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 401.4 g/mol . The structure features a thieno[3,2-b]pyridine core which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H15N3O3S |
| Molecular Weight | 401.4 g/mol |
| CAS Number | 1351800-86-6 |
Antiviral Activity
Recent studies have indicated that compounds similar to 4-benzyl-N-(3-cyanophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide exhibit significant antiviral properties. For instance, non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown efficacy against HIV strains with low toxicity profiles. Molecular docking studies suggest that such compounds interact effectively with viral proteins, potentially inhibiting their function through various mechanisms including hydrogen bonding and hydrophobic interactions .
Anticancer Properties
Thienopyridine derivatives have also been investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For example, a derivative demonstrated cytotoxicity against various cancer cell lines with an IC50 value in the low micromolar range. This suggests that modifications to the thienopyridine scaffold can enhance its anticancer activity by improving solubility and bioavailability .
The mechanism through which 4-benzyl-N-(3-cyanophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in viral replication or cancer cell proliferation.
- Induction of Apoptosis : By activating apoptotic pathways, it may lead to programmed cell death in malignant cells.
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways that regulate cell survival and growth.
Study 1: Antiviral Efficacy
In a study evaluating the antiviral efficacy of thienopyridine derivatives against HIV, compounds were tested for their ability to inhibit viral replication in vitro. The results indicated that certain modifications to the thienopyridine structure significantly enhanced antiviral activity, with some derivatives achieving EC50 values as low as 10 nM against resistant strains .
Study 2: Cytotoxicity in Cancer Cells
A series of experiments assessed the cytotoxic effects of 4-benzyl-N-(3-cyanophenyl)-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide on various cancer cell lines. Results showed a dose-dependent reduction in cell viability with an IC50 value around 5 µM , indicating promising anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
